molecular formula C17H16FN3O4S B11490279 N-(3-fluoro-2-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

N-(3-fluoro-2-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B11490279
M. Wt: 377.4 g/mol
InChI Key: KCLOJGUWTMHGSD-UHFFFAOYSA-N
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Description

    N-(3-fluoro-2-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: is a complex organic compound with a lengthy name. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, explore novel reactions, and study its behavior in various solvents.

      Biology: Assess its potential as a bioactive compound (e.g., enzyme inhibitors, receptor ligands).

      Medicine: Explore its pharmacological properties, including potential therapeutic applications.

      Industry: Investigate its use as a building block for other compounds or materials.

  • Mechanism of Action

    • The exact mechanism remains an area of research, but it likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Pathways affected may include signal transduction, metabolic processes, or cell cycle regulation.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s multifaceted nature invites further exploration and research

    Properties

    Molecular Formula

    C17H16FN3O4S

    Molecular Weight

    377.4 g/mol

    IUPAC Name

    N-(3-fluoro-2-methylphenyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide

    InChI

    InChI=1S/C17H16FN3O4S/c1-10-13(18)5-4-6-14(10)19-26(24,25)11-7-8-15-12(9-11)16(22)21(3)17(23)20(15)2/h4-9,19H,1-3H3

    InChI Key

    KCLOJGUWTMHGSD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C

    Origin of Product

    United States

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